Dimesyl-meso-erythritol
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Overview
Description
It is particularly effective in treating ovarian cancer and is also used as a conditioning agent before allogeneic hematopoietic stem cell transplantation (HSCT) in patients with malignant and non-malignant diseases . The compound works by attaching to the DNA of cancer cells, preventing them from dividing and proliferating .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tresulfan is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction produces 1,4-bis(methanesulfonyloxy)butane, which is then hydrolyzed to yield tresulfan .
Industrial Production Methods
In industrial settings, the production of tresulfan follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tresulfan undergoes several types of chemical reactions, including:
Oxidation: Tresulfan can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfoxide derivatives.
Substitution: Tresulfan can undergo nucleophilic substitution reactions, where the methanesulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tresulfan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Primarily used in chemotherapy for ovarian cancer and as a conditioning agent before HSCT
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Tresulfan is a prodrug that undergoes a pH-dependent conversion to active epoxide compounds. These epoxides alkylate DNA and other biological molecules, leading to stem cell depletion and broad antineoplastic effects . The compound targets rapidly dividing cells, such as cancer cells and bone marrow cells, by attaching to their DNA and preventing cell division .
Comparison with Similar Compounds
Similar Compounds
Busulfan: Another alkylating agent used in conditioning regimens before HSCT.
Cyclophosphamide: A widely used chemotherapy drug with similar alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer
Uniqueness
Tresulfan is unique in its ability to undergo pH-dependent conversion to active epoxide compounds, which provides a targeted approach to cancer treatment. Its use as a conditioning agent before HSCT also sets it apart from other alkylating agents .
Properties
CAS No. |
13308-13-9 |
---|---|
Molecular Formula |
C6H14O8S2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate |
InChI |
InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
YCPOZVAOBBQLRI-OLQVQODUSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]([C@H](COS(=O)(=O)C)O)O |
Canonical SMILES |
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O |
Origin of Product |
United States |
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